(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate
CAS No.:
Cat. No.: VC13624497
Molecular Formula: C14H17FO2
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17FO2 |
|---|---|
| Molecular Weight | 236.28 g/mol |
| IUPAC Name | tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C14H17FO2/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ |
| Standard InChI Key | LWUZWHONYGLGCV-SOFGYWHQSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F |
| SMILES | CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F |
Introduction
Structural and Nomenclature Analysis
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate, which reflects its ester functional group, substituent positions on the aromatic ring, and the trans configuration of the double bond in the acrylate chain . The E designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority groups (the tert-butyloxycarbonyl and aryl substituents) reside on opposite sides of the double bond.
Molecular Descriptors and Identifiers
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 370867-83-7 | |
| SMILES | CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F | |
| InChIKey | LWUZWHONYGLGCV-SOFGYWHQSA-N | |
| Molecular Formula | ||
| Exact Mass | 236.1216 g/mol |
The SMILES notation explicitly denotes the E-geometry via the "/C=C/" syntax, while the InChIKey provides a unique fingerprint for database searches .
Synthesis and Manufacturing
General Synthetic Strategies
While no direct synthesis protocol for this specific compound is documented in the literature, analogous acrylates are typically synthesized via Friedel-Crafts acylation or Knoevenagel condensation. A relevant patent (CN102115458A) describes a method for synthesizing 3-methoxy-2-aryl acrylates using Lewis acid-catalyzed formylation followed by methylation . Adapting this approach, one plausible route involves:
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Formylation: Reacting 4-fluoro-3-methylbenzaldehyde with tert-butyl acrylate in the presence of a Lewis acid (e.g., ) to form the α,β-unsaturated ester.
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Stereochemical Control: Maintaining reaction temperatures below 0°C to favor the E-isomer through kinetic control .
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Purification: Isolation via recrystallization or column chromatography to achieve high enantiomeric excess.
This method aligns with industrial practices for acrylate synthesis, offering yields exceeding 70% under optimized conditions .
Challenges in Scale-Up
Key challenges include:
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Regioselectivity: Competing reactions at the ortho position of the fluorine-substituted aryl ring may require directing groups or protective strategies.
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Thermal Stability: The tert-butyl ester is prone to elimination at elevated temperatures, necessitating mild reaction conditions .
Physicochemical Properties
Spectroscopic Profiles
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NMR Spectroscopy:
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NMR: Expected signals include a doublet for the vinylic protons ( 6.3–7.1 ppm, J = 16 Hz), a singlet for the tert-butyl group ( 1.4 ppm), and aromatic protons split by fluorine coupling ( 7.0–7.5 ppm) .
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NMR: Characteristic peaks for the carbonyl carbon ( 165–170 ppm), olefinic carbons ( 120–130 ppm), and CF coupling ( 115–125 ppm) .
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Mass Spectrometry: High-resolution MS would show a molecular ion at m/z 236.1216, with fragmentation peaks corresponding to loss of the tert-butyl group (m/z 179.08) and decarboxylation .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The acrylate moiety is a key building block for Michael addition reactions, enabling the synthesis of β-substituted carbonyl compounds used in anticoagulants and NSAIDs. The fluorine atom may enhance bioavailability and metabolic stability in drug candidates .
Polymer Chemistry
As a monomer, this compound could contribute to fluorinated polymers with improved thermal resistance and solvent compatibility. Copolymerization with styrene or methyl methacrylate might yield materials for coatings or adhesives.
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